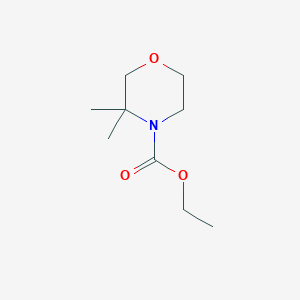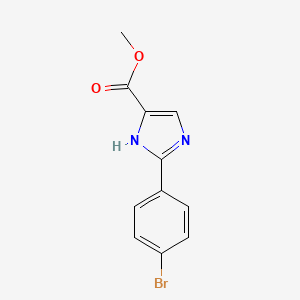
methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate
Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. The molecule contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a carboxylate ester group, which is a carbonyl (a double bond between a carbon and an oxygen) and an ether (a carbon-oxygen-carbon sequence). These groups are common in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic imidazole and phenyl rings, the single carbon-carbon bond of the carboxylate ester group, and the single carbon-bromine bond of the bromophenyl group .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is a good leaving group, meaning it can easily be replaced by other groups in a substitution reaction . The ester group can participate in hydrolysis, transesterification, and other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. Generally, compounds with these functional groups are solid at room temperature . They may be soluble in organic solvents but not in water .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate is utilized in organic chemistry as an intermediate for synthesizing more complex compounds. For example, it has been involved in the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory materials (Qiu et al., 2009). This demonstrates the compound's role in facilitating the synthesis of pharmacologically relevant materials through practical and scalable methods.
Pharmacological Potential
Although direct studies on methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate specifically are scarce, its structural relatives, such as imidazole derivatives, have been explored for their pharmacological properties. For instance, temozolomide, belonging to the imidazotetrazine class, shows significant antitumor activity (Barone et al., 2006). This suggests the potential for derivatives of methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate to be investigated for similar biological activities.
Material Science and Other Applications
Compounds with imidazole rings, like methyl 2-(4-bromophenyl)-1H-imidazole-4-carboxylate, have also found applications in material science. For example, imiquimod, an imidazole derivative, serves as a potent immune response modifier, indicating the versatility of imidazole compounds in developing treatments for skin disorders and possibly for enhancing materials with biological functions (Syed, 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)9-6-13-10(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPMSXJJRBHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



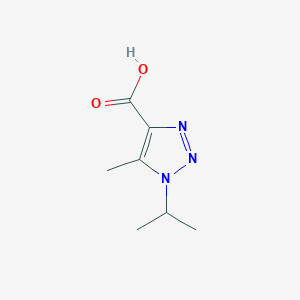
![2-Chloro-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B1427870.png)
![1-[(2-Nitrophenyl)sulfanyl]butan-2-one](/img/structure/B1427871.png)
![3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1427873.png)
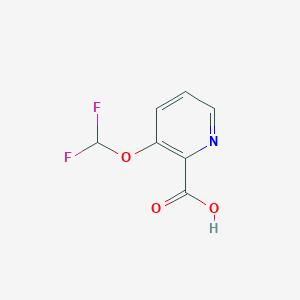

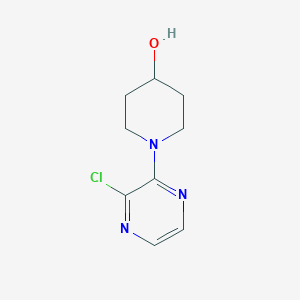

![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)

![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)
